An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-bromo-6-methylpyridine
An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-bromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-3-bromo-6-methylpyridine. It is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. This document details its physicochemical characteristics, spectroscopic data, and key synthetic applications, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and utilization in palladium-catalyzed cross-coupling reactions are provided, along with a visualization of a relevant biological signaling pathway.
Chemical and Physical Properties
2-Amino-3-bromo-6-methylpyridine, also known as 3-Bromo-6-methylpyridin-2-amine, is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂. Its structure features a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 6-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications. The presence of the bromine atom allows for various cross-coupling reactions, while the amino group can be a site for derivatization or can influence the electronic properties of the pyridine ring.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇BrN₂ | [1][2][3] |
| Molecular Weight | 187.04 g/mol | [3][4][5] |
| CAS Number | 126325-46-0 | [2][3][6] |
| Appearance | Off-white to pale yellow crystalline powder | [2] |
| Odor | Characteristic amine-like odor | [2] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 148-152 °C | [2] |
| Boiling Point | 238.5 °C at 760 mmHg (Predicted) | |
| Density | 1.62 g/cm³ (Estimated) | [2] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-3-bromo-6-methylpyridine. Below is a summary of the expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Amino-3-bromo-6-methylpyridine is expected to show distinct signals for the aromatic protons and the methyl group protons.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | ~7.3-7.5 | d | ~8.0 |
| Aromatic CH | ~6.4-6.6 | d | ~8.0 |
| Amino NH₂ | ~4.5-5.5 | br s | - |
| Methyl CH₃ | ~2.3-2.5 | s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The amino protons are often broad and may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C=N (C2) | ~158-160 |
| C-Br (C3) | ~105-107 |
| Aromatic CH (C4) | ~140-142 |
| Aromatic CH (C5) | ~110-112 |
| C-CH₃ (C6) | ~155-157 |
| CH₃ | ~22-24 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
IR Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in the molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400-3200 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C, C=N Stretch (Aromatic Ring) | 1650-1550 | Strong |
| N-H Bend (Amino) | 1640-1560 | Medium |
| C-Br Stretch | 700-500 | Medium-Strong |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | m/z | Notes |
| [M]⁺ | 186/188 | Molecular ion peak, showing isotopic pattern for bromine. |
| [M-Br]⁺ | 107 | Loss of a bromine radical. |
| [M-CH₃]⁺ | 171/173 | Loss of a methyl radical. |
Reactivity and Synthetic Applications
2-Amino-3-bromo-6-methylpyridine is a key intermediate in the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[7][8] Its reactivity is primarily centered around the bromine and amino functional groups. The bromine atom is susceptible to displacement through various cross-coupling reactions, while the amino group can be acylated, alkylated, or participate in condensation reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is widely used to form carbon-carbon bonds. 2-Amino-3-bromo-6-methylpyridine can be coupled with various aryl or heteroaryl boronic acids to introduce new substituents at the 3-position.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction allows for the coupling of 2-Amino-3-bromo-6-methylpyridine with a variety of primary and secondary amines at the 3-position.[10]
Synthesis of Kinase Inhibitors
A significant application of 2-Amino-3-bromo-6-methylpyridine is in the synthesis of kinase inhibitors.[11] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors. By utilizing the reactivity of the bromine and amino groups, complex heterocyclic systems can be constructed, leading to the development of potent and selective kinase inhibitors. For instance, derivatives of this compound have been used to synthesize inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[12]
Experimental Protocols
Synthesis of 2-Amino-3-bromo-6-methylpyridine
This protocol describes a common method for the synthesis of 2-Amino-3-bromo-6-methylpyridine starting from 2-amino-6-methylpyridine.
Materials:
-
2-amino-6-methylpyridine
-
Concentrated hydrochloric acid
-
Sulfuric acid
-
Bromine
-
Sodium hydroxide
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 32.4 g (0.3 mol) of 2-amino-6-methylpyridine in 28 g of concentrated hydrochloric acid.
-
To this solution, add sulfuric acid and 120 ml of water.
-
Cool the resulting solution to 0°C in an ice-water bath.
-
Slowly add 52.8 g (0.33 mol) of bromine dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 20 minutes.
-
Neutralize the reaction solution with a cold aqueous solution of sodium hydroxide.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol.
Suzuki-Miyaura Coupling of 2-Amino-3-bromo-6-methylpyridine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
2-Amino-3-bromo-6-methylpyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-Amino-3-bromo-6-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Buchwald-Hartwig Amination of 2-Amino-3-bromo-6-methylpyridine with Morpholine
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
2-Amino-3-bromo-6-methylpyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), (±)-BINAP (0.04 eq), and NaOtBu (1.4 eq).
-
Add 2-Amino-3-bromo-6-methylpyridine (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
p38 MAPK Signaling Pathway
2-Amino-3-bromo-6-methylpyridine is a precursor for the synthesis of p38 MAP kinase inhibitors. The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammation.[1][7] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-6-methylpyridine.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
2-Amino-3-bromo-6-methylpyridine is a synthetically versatile building block with significant applications in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, coupled with its reactivity in key cross-coupling reactions, make it an invaluable tool for medicinal and synthetic chemists. This guide provides essential technical information to support the effective utilization of this compound in research and development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]
- 3. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
